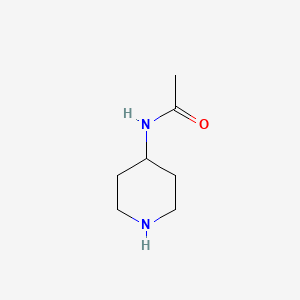

4-Acetamidopiperidine

Description

The exact mass of the compound 4-Acetamidopiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetamidopiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamidopiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-piperidin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLWUSMHZABTZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362944 | |

| Record name | 4-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5810-56-0 | |

| Record name | N-4-Piperidinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetamidopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamidopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetamidopiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidopiperidine, also known as N-(4-piperidinyl)acetamide, is a versatile heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent scaffold in numerous biologically active molecules, making 4-Acetamidopiperidine a compound of significant interest in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization to support its application in research and development.

Chemical Structure and Properties

The chemical structure of 4-Acetamidopiperidine consists of a piperidine ring with an acetamido group attached to the fourth carbon atom. This structure imparts a combination of properties that are valuable in synthetic chemistry. The piperidine ring provides a basic nitrogen atom and a flexible saturated heterocyclic core, while the acetamido group offers a site for hydrogen bonding and potential further chemical modification.

IUPAC Name and Other Identifiers

Physicochemical Properties

The physicochemical properties of 4-Acetamidopiperidine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions and formulations.

| Property | Value | Reference(s) |

| Molecular Weight | 142.20 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder | [1][3] |

| Melting Point | 137 - 141 °C | [1][5] |

| Boiling Point (Predicted) | 318.5 ± 31.0 °C at 760 mmHg | [3][5] |

| Density (Predicted) | 1.02 g/cm³ | [3][5] |

| Solubility | Soluble in Methanol. Quantitative data in various solvents is not readily available in the literature. | [5] |

| Storage Conditions | Store at 2 - 8 °C in a dark, inert atmosphere. | [1][5] |

Experimental Protocols

Synthesis of 4-Acetamidopiperidine

The most common method for the synthesis of 4-Acetamidopiperidine is the acetylation of 4-aminopiperidine with acetic anhydride.

Materials:

-

4-Aminopiperidine

-

Acetic anhydride

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-aminopiperidine in dichloromethane.

-

Add an equimolar amount of a base such as pyridine or triethylamine to the solution.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a slight molar excess of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-Acetamidopiperidine as a white crystalline solid.

Analytical Characterization

The structure and purity of the synthesized 4-Acetamidopiperidine should be confirmed using various spectroscopic techniques.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~1.4-1.6 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

-

~1.9-2.1 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

-

~2.0 ppm (s, 3H): Methyl protons of the acetyl group.

-

~2.6-2.8 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

-

~3.1-3.3 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

-

~3.8-4.0 ppm (m, 1H): Proton on C4 of the piperidine ring.

-

~5.5-6.0 ppm (br s, 1H): NH proton of the amide group.

-

~1.5-2.0 ppm (br s, 1H): NH proton of the piperidine ring.

-

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts (in CDCl₃):

-

~23.5 ppm: Methyl carbon of the acetyl group.

-

~33.0 ppm: C3 and C5 carbons of the piperidine ring.

-

~45.0 ppm: C2 and C6 carbons of the piperidine ring.

-

~48.0 ppm: C4 carbon of the piperidine ring.

-

~170.0 ppm: Carbonyl carbon of the acetyl group.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands:

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibrations of the secondary amine and amide.

-

~2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the piperidine ring and methyl group.

-

~1640-1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band) of the acetamido group.

-

~1540-1560 cm⁻¹ (medium): N-H bending vibration (Amide II band).

-

~1450 cm⁻¹ (medium): CH₂ scissoring vibration of the piperidine ring.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Analysis:

-

Utilize Electrospray Ionization (ESI) in positive ion mode.

-

Expected Molecular Ion Peak: [M+H]⁺ at m/z 143.2.

-

Expected Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and loss of the acetamido group or parts of it.

Conclusion

4-Acetamidopiperidine is a valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its chemical properties, structure, and analytical characterization is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently handle, synthesize, and characterize this important chemical intermediate.

References

4-Acetamidopiperidine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Acetamidopiperidine

CAS Number: 5810-56-0

Molecular Weight: 142.20 g/mol

This guide provides a comprehensive overview of 4-Acetamidopiperidine (also known as N-(piperidin-4-yl)acetamide), a key building block in medicinal chemistry. Its versatile structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 137-141 °C | --INVALID-LINK-- |

| Boiling Point | 318.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.02 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in polar organic solvents | --INVALID-LINK-- |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the amide proton. The chemical shifts and splitting patterns would be characteristic of the piperidine ring conformation.

-

¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum will prominently feature an amide C=O stretching band and N-H stretching and bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of 4-Acetamidopiperidine

The most common and straightforward method for the synthesis of 4-Acetamidopiperidine is the N-acetylation of 4-aminopiperidine. This reaction involves the treatment of 4-aminopiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: N-Acetylation of 4-Aminopiperidine

This protocol is based on the general principles of N-acetylation of amines.

Materials:

-

4-Aminopiperidine

-

Acetic anhydride

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-Acetamidopiperidine by recrystallization or column chromatography.

Caption: Synthetic workflow for 4-Acetamidopiperidine.

Applications in Drug Development

4-Acetamidopiperidine is a crucial intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is a common scaffold in many centrally active drugs, and the acetamido group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Role in Opioid Analgesic Synthesis

The 4-anilinopiperidine scaffold is a core structure in a class of potent opioid analgesics, including fentanyl and its analogs.[1] While 4-Acetamidopiperidine is not a direct precursor to fentanyl, its structural similarity and the presence of the piperidine ring make it a relevant starting material for the synthesis of novel opioid receptor modulators.[2] The synthesis of such compounds often involves the modification of the piperidine nitrogen and further elaboration of the molecule.[2]

Derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[3]

Biological Activity and Signaling Pathways

The biological activity of compounds containing the 4-acetamidopiperidine scaffold is diverse. The piperidine ring can interact with a variety of biological targets, and the overall pharmacological profile is determined by the substituents on the ring.

Potential as Kinase Inhibitors

Derivatives of piperidine have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, certain 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[4] These inhibitors can attenuate the phosphorylation of downstream targets like AKT, a crucial node in cell survival and proliferation pathways.[4] While direct studies on 4-Acetamidopiperidine are limited, its structure suggests it could serve as a scaffold for the design of kinase inhibitors.

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Interaction with Opioid Receptors

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2] The development of ligands with mixed efficacy at different opioid receptors (e.g., mu-opioid receptor agonist and delta-opioid receptor antagonist) is an active area of research aimed at producing analgesics with fewer side effects, such as tolerance and dependence.[2] 4-substituted piperidines are key structures in the design of such balanced opioid receptor modulators.[2]

Conclusion

4-Acetamidopiperidine is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the prevalence of the piperidine scaffold in a wide range of biologically active molecules ensure its continued importance in the discovery of new therapeutics. Further exploration of its derivatives is likely to yield novel compounds with significant potential in areas such as pain management and oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Acetamidopiperidine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

4-Acetamidopiperidine, also known as N-(piperidin-4-yl)acetamide, is a key structural motif in numerous pharmacologically active compounds. Its piperidine core is a prevalent feature in medicinal chemistry, contributing to desirable pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Acetamidopiperidine. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for scientists in the field.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | N-piperidin-4-ylacetamide |

| Synonyms | 4-Acetamidopiperidine, 4-Acetylaminopiperidine |

| CAS Number | 5810-56-0 |

| Molecular Formula | C₇H₁₄N₂O |

| Molecular Weight | 142.20 g/mol |

Spectroscopic Data

A complete set of experimentally obtained spectroscopic data for 4-Acetamidopiperidine is not publicly available in peer-reviewed literature or spectral databases. The following sections present predicted data and general characteristics based on the chemical structure. These should be used as a reference for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of 4-Acetamidopiperidine is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for 4-Acetamidopiperidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 1H | H-4 (CH-NHAc) |

| ~ 3.0 - 3.2 | m | 2H | H-2e, H-6e (axial) |

| ~ 2.5 - 2.7 | m | 2H | H-2a, H-6a (equatorial) |

| ~ 1.9 - 2.1 | s | 3H | CH₃ (acetyl) |

| ~ 1.8 - 2.0 | m | 2H | H-3e, H-5e (axial) |

| ~ 1.3 - 1.5 | m | 2H | H-3a, H-5a (equatorial) |

| Variable | br s | 1H | NH (piperidine) |

| Variable | br s | 1H | NH (amide) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for 4-Acetamidopiperidine

| Chemical Shift (δ) ppm | Assignment |

| ~ 170 | C=O (amide) |

| ~ 48 | C-4 (CH-NHAc) |

| ~ 45 | C-2, C-6 |

| ~ 33 | C-3, C-5 |

| ~ 23 | CH₃ (acetyl) |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A vapor phase IR spectrum for 4-Acetamidopiperidine has been reported, though specific peak assignments are not detailed in publicly available sources.

Table 4: Expected IR Absorption Bands for 4-Acetamidopiperidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H Stretch (piperidine & amide) |

| ~ 2850 - 2950 | Medium-Strong | C-H Stretch (aliphatic) |

| ~ 1640 - 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1540 - 1580 | Medium-Strong | N-H Bend (Amide II) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 5: Expected Mass Spectrometry Data for 4-Acetamidopiperidine

| m/z | Possible Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - NH₃]⁺ |

| 99 | [M - CH₃CO]⁺ |

| 84 | [Piperidine ring fragment]⁺ |

| 57 | [C₄H₉]⁺ or [CH₃CONH₂]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. As specific experimental data for 4-Acetamidopiperidine is not available, the following are generalized protocols that would be suitable for its characterization.

NMR Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-Acetamidopiperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced directly or via a gas chromatograph.

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization and fragmentation conditions should be optimized to obtain a clear molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate a general workflow for compound characterization and a potential fragmentation pathway in mass spectrometry.

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

Caption: A plausible mass spectrometry fragmentation pathway for 4-Acetamidopiperidine.

Conclusion

In-depth Technical Guide on the Solubility and Stability of 4-Acetamidopiperidine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-acetamidopiperidine, a piperidine derivative with applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed predictive analysis based on the compound's chemical structure, alongside standardized experimental protocols for the systematic determination of these critical physicochemical properties.

Solubility Profile of 4-Acetamidopiperidine

The solubility of a compound is a fundamental parameter that influences its suitability for various applications, including formulation development and biological testing. The molecular structure of 4-acetamidopiperidine, which contains a polar acetamide group and a piperidine ring, suggests its solubility in a range of solvents.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like," a qualitative solubility profile for 4-acetamidopiperidine can be predicted. The presence of hydrogen bond donors and acceptors in its structure indicates a preference for polar solvents.

Table 1: Predicted Qualitative Solubility of 4-Acetamidopiperidine

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | A supplier indicates that 4-acetamidopiperidine is soluble in methanol.[1] As a polar protic solvent, methanol is expected to effectively solvate the compound.[2] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding and possesses some nonpolar character, making it a good solvent for molecules with mixed polarity.[2] |

| Water | Polar Protic | Slightly to Sparingly Soluble | The acetamide and piperidine nitrogen can form hydrogen bonds with water; however, the overall hydrocarbon character of the molecule may limit extensive solubility.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a highly polar aprotic solvent known for its strong ability to dissolve a wide array of organic compounds.[2] |

Disclaimer: This predicted solubility profile is for preliminary guidance and must be confirmed by experimental determination.

Experimental Protocol for Quantitative Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[2] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution : An excess amount of solid 4-acetamidopiperidine is added to a series of vials, each containing a different solvent of interest. The vials are then securely sealed to prevent solvent evaporation.

-

Equilibration : The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

Phase Separation : Following equilibration, the vials are allowed to stand at a constant temperature to permit the sedimentation of the excess solid. A clear aliquot of the supernatant is then carefully withdrawn. For optimal accuracy, the supernatant should be filtered through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification : The filtered supernatant is diluted with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The concentration of 4-acetamidopiperidine in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve, generated from standard solutions of 4-acetamidopiperidine at known concentrations, is used for accurate quantification.

-

Data Reporting : The solubility is expressed in standard units, such as mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

Caption: Experimental workflow for the determination of equilibrium solubility.

Stability Profile of 4-Acetamidopiperidine

The chemical stability of 4-acetamidopiperidine is a critical factor for its handling, storage, and application. The presence of an amide linkage and a piperidine ring in its structure dictates its susceptibility to various degradation pathways.

Potential Degradation Pathways

-

Hydrolytic Degradation : The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[3][4] This reaction would lead to the formation of 4-aminopiperidine and acetic acid. It is important to note that amides are generally more resistant to hydrolysis than esters and may require heating to proceed at an appreciable rate.[5][6]

-

Oxidative Degradation : Piperidine and its derivatives can be susceptible to oxidation.[7][8] The specific degradation products will depend on the nature of the oxidizing agent and the reaction conditions.

-

Photodegradation : Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions that may lead to the degradation of the molecule.[9][10]

Experimental Protocols for Stability Assessment

Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[11][12][13][14]

Methodology: Forced Degradation Studies

-

Acid and Base Hydrolysis : A solution of 4-acetamidopiperidine is prepared in an acidic medium (e.g., 0.1 N HCl) and a basic medium (e.g., 0.1 N NaOH). These solutions are then subjected to elevated temperatures (e.g., 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed using a stability-indicating HPLC method.

-

Oxidative Degradation : A solution of the compound is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room or elevated temperature. The extent of degradation is monitored over time by HPLC.

-

Thermal Degradation : A solid sample of 4-acetamidopiperidine is exposed to high temperatures (e.g., 80°C) in a controlled environment. The sample is analyzed at predetermined intervals to assess for thermal decomposition.

-

Photostability Testing : A solid sample of the compound is exposed to a light source that meets the ICH Q1B requirements of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[9] A control sample is stored under the same conditions but shielded from light. Both samples are then analyzed to determine the extent of photodegradation.

Visualization of the Stability Testing Workflow

Caption: Logical workflow for conducting forced degradation stability studies.

Summary and Recommendations

This technical guide has outlined the predicted solubility and stability of 4-acetamidopiperidine and provided detailed experimental protocols for their quantitative determination. While qualitative data suggests solubility in polar organic solvents, empirical testing is necessary to establish a comprehensive solubility profile. The stability of 4-acetamidopiperidine is likely influenced by its amide and piperidine functionalities, with hydrolysis, oxidation, and photolysis being the primary anticipated degradation pathways. The execution of the described experimental protocols will furnish the essential data required for the informed use of 4-acetamidopiperidine in research and development, ensuring its quality, efficacy, and safety.

References

- 1. 4-ACETAMIDOPIPERIDINE | 5810-56-0 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fiveable.me [fiveable.me]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. m.youtube.com [m.youtube.com]

- 7. biosynce.com [biosynce.com]

- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. jordilabs.com [jordilabs.com]

An In-Depth Technical Guide to the Synthesis of 4-Acetamidopiperidine from 4-Aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-acetamidopiperidine, a valuable building block in medicinal chemistry, from its precursor, 4-aminopiperidine. The core of this document focuses on the N-acetylation reaction, detailing established experimental protocols, reagent choices, and reaction conditions. Quantitative data from representative synthetic methods are summarized for comparative analysis. Furthermore, this guide includes detailed experimental procedures, purification techniques, and characterization data to ensure reproducibility and verification of the final product.

Introduction

4-Acetamidopiperidine, also known as N-(piperidin-4-yl)acetamide, is a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of an acetamido group at the 4-position provides a handle for further chemical modifications and can influence the molecule's interaction with biological targets.

The synthesis of 4-acetamidopiperidine is primarily achieved through the N-acetylation of 4-aminopiperidine. This reaction involves the formation of an amide bond between the primary amino group of 4-aminopiperidine and an acetylating agent. The choice of acetylating agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide will explore the most common and effective methods for this transformation.

Synthetic Pathways and Methodologies

The conversion of 4-aminopiperidine to 4-acetamidopiperidine is a straightforward N-acetylation reaction. The general transformation is depicted below:

The Pivotal Role of 4-Acetamidopiperidine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among these, 4-acetamidopiperidine has emerged as a versatile and highly valuable building block. Its unique structural features, combining a flexible piperidine scaffold with a protected amine functionality, render it an ideal precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of 4-acetamidopiperidine's applications, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in the synthesis of biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization. The key properties of 4-acetamidopiperidine are summarized below, providing a foundational dataset for reaction planning and characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| CAS Number | 5810-56-0 | [1] |

| IUPAC Name | N-(piperidin-4-yl)acetamide | [1] |

| Appearance | White to off-white solid | Inferred |

| Melting Point | 148-151 °C | Commercially available data |

| Boiling Point | 338.5 °C at 760 mmHg | Commercially available data |

| Solubility | Soluble in water, methanol, and chloroform | Inferred from structure |

Spectroscopic Data:

The structural integrity of 4-acetamidopiperidine can be confirmed through various spectroscopic techniques. The following tables provide characteristic spectral data.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.40 | br s | 1H | NH (amide) |

| 3.80 | m | 1H | CH (piperidine C4) |

| 3.10 | dt | 2H | CH₂ (piperidine C2/C6, axial) |

| 2.65 | td | 2H | CH₂ (piperidine C2/C6, equatorial) |

| 1.95 | s | 3H | CH₃ (acetyl) |

| 1.85 | m | 2H | CH₂ (piperidine C3/C5, axial) |

| 1.40 | m | 2H | CH₂ (piperidine C3/C5, equatorial) |

| 1.35 | br s | 1H | NH (piperidine) |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 169.8 | C=O (amide) |

| 48.0 | CH (piperidine C4) |

| 45.5 | CH₂ (piperidine C2/C6) |

| 32.5 | CH₂ (piperidine C3/C5) |

| 23.5 | CH₃ (acetyl) |

FT-IR (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3500 | N-H stretch (amide and piperidine) |

| 2850-2950 | C-H stretch (aliphatic) |

| 1640 | C=O stretch (amide I) |

| 1550 | N-H bend (amide II) |

Key Synthetic Transformations and Experimental Protocols

4-Acetamidopiperidine serves as a versatile substrate for a range of synthetic transformations, primarily involving the secondary amine of the piperidine ring. The pre-existing acetamide group often obviates the need for a separate protection step for the 4-amino functionality, thereby streamlining synthetic sequences.

N-Arylation Reactions: Accessing Diverse Scaffolds

The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group is a cornerstone of modern drug discovery, enabling the synthesis of compounds with a wide range of pharmacological activities. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful methods to achieve this transformation.

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[2]

Experimental Protocol: Synthesis of N-(1-(4-methoxyphenyl)piperidin-4-yl)acetamide

To an oven-dried Schlenk tube are added 4-acetamidopiperidine (1.0 mmol, 142 mg), 1-bromo-4-methoxybenzene (1.2 mmol, 224 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a catalytic system comprising Pd₂(dba)₃ (0.02 mmol, 18 mg) and a suitable phosphine ligand such as Xantphos (0.04 mmol, 23 mg). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-bromo-4-methoxybenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 18 | ~85 |

| 2 | 4-chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~75 |

2. Ullmann Condensation

A copper-catalyzed alternative, the Ullmann condensation, is particularly useful for the arylation of amines with aryl iodides.

Experimental Protocol: Synthesis of N-(1-(4-methylphenyl)piperidin-4-yl)acetamide

A mixture of 4-acetamidopiperidine (1.0 mmol, 142 mg), 4-iodotoluene (1.1 mmol, 240 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg) in DMSO (5 mL) is heated to 90 °C under a nitrogen atmosphere. The reaction is stirred for 24-48 hours until completion as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the N-arylated product.

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90 | 36 | ~70 |

| 2 | 1-iodo-3-nitrobenzene | CuI / N,N'-dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 | 24 | ~65 |

Acylation Reactions: Building Amide Linkages

Acylation of the piperidine nitrogen introduces an amide functionality, a common structural motif in pharmaceuticals that can participate in hydrogen bonding and influence pharmacokinetic properties.

Experimental Protocol: Synthesis of N-(1-benzoylpiperidin-4-yl)acetamide

To a solution of 4-acetamidopiperidine (1.0 mmol, 142 mg) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous dichloromethane (10 mL) at 0 °C is added benzoyl chloride (1.1 mmol, 0.13 mL) dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to give the N-acylated piperidine.

| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 3 | >90 |

| 2 | Acetyl chloride | Pyridine | Tetrahydrofuran | 0 to RT | 2 | >95 |

Application in Drug Discovery: A Case Study in the Synthesis of a SMYD3 Inhibitor

The utility of the 4-aminopiperidine scaffold, for which 4-acetamidopiperidine is a protected precursor, is exemplified in the synthesis of potent and selective enzyme inhibitors. A notable example is the development of covalent inhibitors of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in various cancers.[4][5][6]

The synthesis of the SMYD3 inhibitor EM127 starts from N-Boc-4-aminopiperidine, a closely related derivative of 4-acetamidopiperidine.[4] The following workflow illustrates the key steps, highlighting how the 4-aminopiperidine core is elaborated to the final active pharmaceutical ingredient (API).

This synthetic route demonstrates the strategic use of the 4-aminopiperidine core. The initial amide coupling is followed by deprotection of the piperidine nitrogen, which is then acylated with a chloroacetyl group to introduce the reactive "warhead" for covalent inhibition of the target enzyme.

Biological Significance: Targeting Key Signaling Pathways

Molecules synthesized from 4-acetamidopiperidine and its derivatives have shown significant activity against a range of therapeutic targets, including those involved in cancer, HIV, and inflammatory diseases.

SMYD3 Signaling Pathway in Cancer

SMYD3 is an oncogenic driver that promotes cancer through the methylation of both histone and non-histone proteins, leading to the activation of key signaling pathways such as the Ras/Raf/MEK/ERK pathway.[7][8][9] Inhibition of SMYD3, as achieved by molecules like EM127, can block these pro-cancerous signals.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[1][4][10][11][12] Piperidine-containing compounds have been developed as potent p38 MAP kinase inhibitors.

CCR5 Signaling in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[13][14][15][16] Small molecules that block this receptor, such as Maraviroc, which features a piperidine-like tropane ring system, are effective antiretroviral agents.

Conclusion

4-Acetamidopiperidine is a highly versatile and economically important starting material in organic synthesis. Its utility is underscored by its frequent appearance in the structure of biologically active compounds and its amenability to a variety of robust and high-yielding chemical transformations. This guide has provided a comprehensive overview of its properties, key reactions with detailed protocols, and its application in the synthesis of targeted therapeutics. For researchers and professionals in drug development, a deep understanding of the chemistry of 4-acetamidopiperidine opens up a wealth of possibilities for the design and synthesis of novel molecular entities with significant therapeutic potential.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Maraviroc synthesis - chemicalbook [chemicalbook.com]

- 11. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

The Unsung Hero: 4-Acetamidopiperidine as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the identification and utilization of versatile molecular building blocks are paramount to the successful design of novel therapeutics. Among these, the piperidine scaffold has long been celebrated as a "privileged structure" for its prevalence in numerous FDA-approved drugs and its favorable physicochemical properties. This technical guide delves into the core of a particularly valuable derivative: 4-acetamidopiperidine. This seemingly simple molecule serves as a critical intermediate and a key pharmacophoric element in a diverse array of bioactive compounds, particularly those targeting the central nervous system (CNS) for indications such as pain management.

This guide will provide a comprehensive overview of the synthesis, chemical attributes, and extensive applications of 4-acetamidopiperidine in medicinal chemistry. We will explore its role in the development of potent analgesics, present detailed experimental protocols for its synthesis and incorporation into active pharmaceutical ingredients (APIs), and provide a quantitative analysis of the structure-activity relationships (SAR) of its derivatives.

The Strategic Advantage of the 4-Acetamidopiperidine Moiety

The 4-acetamidopiperidine structure offers a unique combination of features that make it an attractive building block for medicinal chemists. The piperidine ring provides a three-dimensional scaffold that can be readily functionalized to orient substituents for optimal interaction with biological targets. The acetamido group at the 4-position introduces a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility and bioavailability.[1][2]

Its strategic importance is underscored by its presence as a key intermediate in the synthesis of numerous pharmaceutical agents, especially in the development of analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to neuroscience research, where it aids in the investigation of neurotransmitter systems.[1]

Synthesis of 4-Acetamidopiperidine: A Practical Approach

The synthesis of 4-acetamidopiperidine is a fundamental transformation for chemists working in drug discovery. A common and efficient method involves the N-acylation of 4-aminopiperidine.

Experimental Protocol: Synthesis of N-(piperidin-4-yl)acetamide

Materials:

-

4-Aminopiperidine

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, DCM)

-

A suitable base (e.g., triethylamine, TEA, or pyridine)

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen solvent.

-

Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.05 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude N-(piperidin-4-yl)acetamide can be further purified by recrystallization or column chromatography if necessary.

This straightforward protocol provides a reliable route to this valuable building block, which can then be utilized in more complex multi-step syntheses.

Application in Opioid Analgesics: The Case of 4-Anilidopiperidines

The 4-acetamidopiperidine scaffold is a close structural relative to the 4-anilidopiperidine core, which forms the basis of a major class of potent opioid analgesics, including fentanyl and its analogs. While not containing the acetamido group, the study of 4-anilidopiperidines provides significant insight into the structure-activity relationships of 4-substituted piperidines as opioid receptor modulators. These compounds primarily exert their analgesic effects through agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid Receptor Signaling Pathway

The binding of an opioid agonist to the μ-opioid receptor initiates a cascade of intracellular events that ultimately leads to the modulation of neuronal excitability and pain perception. The following diagram illustrates a simplified representation of this signaling pathway.

Caption: Simplified Mu-Opioid Receptor Signaling Cascade.

Quantitative Analysis of 4-Substituted Piperidine Derivatives

The potency and efficacy of 4-substituted piperidine derivatives as opioid receptor modulators are highly dependent on the nature of the substituents at the 1 and 4 positions of the piperidine ring. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of these compounds.

While specific quantitative data for 4-acetamidopiperidine itself as a primary ligand is not extensively published, the vast body of research on related 4-anilidopiperidines provides valuable insights. For instance, the binding affinity (Ki) and the concentration required for 50% of maximal effect (EC50) or inhibition (IC50) are key parameters used to quantify the activity of these compounds.

| Compound Class | Target | Representative Data Type | General Observation |

| 4-Anilidopiperidines | μ-Opioid Receptor | Ki (nM) | Potent binding in the low nanomolar to sub-nanomolar range is common for optimized analogs. |

| 4-Anilidopiperidines | μ-Opioid Receptor | EC50 (nM) | High potency as agonists, often correlated with strong analgesic effects. |

It is important to note that even small structural modifications can lead to significant changes in pharmacological activity, highlighting the importance of precise molecular design.

The Role in FDA-Approved Therapeutics

While a direct search of the FDA drug database for the specific moiety "4-acetamidopiperidine" as a primary active ingredient does not yield a specific approved drug, its significance lies in its role as a key building block for more complex molecules. The 4-anilidopiperidine class, which is conceptually derived from similar synthetic strategies, includes several FDA-approved drugs, most notably:

-

Fentanyl: A potent synthetic opioid analgesic.

-

Sufentanil: An even more potent analog of fentanyl.

-

Alfentanil: A shorter-acting fentanyl analog.

-

Remifentanil: An ultra-short-acting opioid used in anesthesia.

The synthesis of these complex molecules often involves intermediates that are structurally related to 4-acetamidopiperidine, underscoring the importance of this foundational scaffold in the development of clinically relevant medicines.

Future Directions and Conclusion

The 4-acetamidopiperidine scaffold continues to be a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the design of novel therapeutics targeting a range of biological targets, particularly within the central nervous system.

Future research will likely focus on the exploration of novel derivatives of 4-acetamidopiperidine to develop compounds with improved selectivity, potency, and pharmacokinetic profiles. The continued application of this "unsung hero" of medicinal chemistry will undoubtedly contribute to the discovery of the next generation of innovative medicines.

This in-depth guide has provided a comprehensive overview of the role of 4-acetamidopiperidine in medicinal chemistry, from its fundamental synthesis to its conceptual linkage to potent, clinically approved analgesics. The provided data and protocols serve as a valuable resource for researchers and scientists dedicated to the advancement of drug discovery.

References

4-Acetamidopiperidine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 4-Acetamidopiperidine (CAS No: 5810-56-0) is a versatile piperidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, synthesis, key technical data, and its role in drug discovery, particularly in the development of therapeutics targeting the central nervous system.

Commercial Availability and Suppliers

4-Acetamidopiperidine is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of prominent suppliers and their offerings.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 98% (GC) | 5g, 25g, Bulk Quote |

| 1st Scientific LLC | 97% | 250mg, 1g, 5g, 10g |

| AbacipharmTech | Not Specified | Catalog Item |

| Smolecule | Not Specified | Inquire for details |

| Fisher Scientific | ≤100% | Inquire for details |

| Sigma-Aldrich | Not Specified | Inquire for details |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 4-Acetamidopiperidine is essential for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₇H₁₄N₂O[1] |

| Molecular Weight | 142.20 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 137 - 141 °C[1] |

| CAS Number | 5810-56-0[1] |

| Topological Polar Surface Area | 41.1 Ų |

| Storage Conditions | 2 - 8 °C[1] |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | Expected chemical shifts (ppm): δ ~1.5 (m, 2H, piperidine CH₂), ~2.0 (s, 3H, acetyl CH₃), ~2.8 (t, 2H, piperidine CH₂), ~3.2 (t, 2H, piperidine CH₂), ~3.8 (m, 1H, piperidine CH), ~7.5 (br s, 1H, NH). Note: Actual shifts may vary depending on the solvent and instrument. |

| ¹³C NMR | Expected chemical shifts (ppm): δ ~24 (acetyl CH₃), ~33 (piperidine C3/C5), ~44 (piperidine C2/C6), ~48 (piperidine C4), ~170 (carbonyl C=O). Note: Actual shifts may vary depending on the solvent and instrument. |

| FT-IR | Key absorptions (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |

Synthesis of 4-Acetamidopiperidine: An Experimental Protocol

The most common and straightforward method for the synthesis of 4-Acetamidopiperidine is the N-acetylation of 4-aminopiperidine. This reaction is typically high-yielding and can be performed with readily available reagents.

Materials and Equipment:

-

4-aminopiperidine

-

Acetic anhydride

-

A suitable solvent (e.g., dichloromethane, ethyl acetate, or pyridine)

-

A base (e.g., triethylamine or pyridine, if not used as the solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, crystallization dishes)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine in the chosen solvent. If using a non-basic solvent like dichloromethane, add one equivalent of a base such as triethylamine. Cool the mixture in an ice bath with stirring.

-

Addition of Acetylating Agent: Slowly add a slight excess (approximately 1.1 equivalents) of acetic anhydride to the cooled solution. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure 4-Acetamidopiperidine as a white solid.

Below is a graphical representation of the synthesis workflow.

References

The 4-Acetamidopiperidine Scaffold: A Privileged Motif in Drug Discovery and a Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-acetamidopiperidine scaffold, a derivative of the ubiquitous piperidine ring, represents a significant "privileged structure" in medicinal chemistry. Its unique combination of a rigid cyclic core, a hydrogen bond donor and acceptor in the acetamido group, and the basic nitrogen atom allows for diverse interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the potential biological activities associated with this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and development of novel therapeutics.

Diverse Biological Activities of the 4-Acetamidopiperidine Scaffold and its Analogs

Derivatives of the 4-acetamidopiperidine and related 4-substituted piperidine scaffolds have demonstrated a broad spectrum of pharmacological activities. These include applications in oncology, infectious diseases, neurology, and cardiovascular medicine. The piperidine ring often serves as a key pharmacophore, orienting substituents for optimal interaction with target proteins, while the 4-acetamido group can be crucial for establishing key hydrogen bonds within a binding site.

Anticancer Activity

The 4-substituted piperidine scaffold is a common feature in molecules designed to combat cancer. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways, induction of apoptosis, and disruption of cellular processes essential for tumor growth.

Table 1: Anticancer Activity of 4-Substituted Piperidine Derivatives

| Compound Class/Derivative | Cancer Cell Line | Cell Type | Activity Metric | Value | Reference |

| 4-Aminopiperidine-quinazoline-uracil (Compound 9i) | - | Dipeptidyl peptidase-4 (DPP4) | IC50 | 9.25 ± 0.57 µM | [1] |

| 4-Aminopiperidine-quinazoline-uracil (Compound 9c) | - | Dipeptidyl peptidase-4 (DPP4) | IC50 | 15.3 ± 0.65 µM | [1] |

| 1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride | A549 | Lung Cancer | IC50 | 32.43 µM | [2] |

| Quinazoline-sulfonamide-piperidine (Compound 4a) | - | Cell Proliferation | IC50 | 4–6.5 µM | [3] |

| Quinazoline-sulfonamide-piperidine (Compound 4d) | - | Cell Proliferation | IC50 | 4–6.5 µM | [3] |

Antiviral Activity

The 4-aminopiperidine scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly against influenza A viruses. These compounds can interfere with viral entry into host cells by targeting viral surface proteins.

Table 2: Antiviral Activity of 4-Aminopiperidine Derivatives against Influenza A Virus

| Compound | Virus Strain | Assay | Activity Metric | Value | Reference |

| CBS1116 | A/Puerto Rico/8/34 (H1N1) | Plaque Reduction | IC50 | 0.4 µM | [4] |

| CBS1116 | VN04Low (H5N1) | Plaque Reduction | IC50 | 13.8 µM | [4] |

| CBS1117 | A/Puerto Rico/8/34 (H1N1) | - | IC50 | 70 nM | [4] |

Antifungal Activity

Derivatives of 4-aminopiperidine have shown potent antifungal activity, often by targeting the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.

Table 3: Antifungal and Cytotoxic Activity of 4-Aminopiperidine Derivatives

| Compound | Fungal Species/Cell Line | Activity Metric | Value (µM) | Reference |

| 1-Benzyl-N-dodecylpiperidin-4-amine (2b) | Candida spp., Aspergillus spp. | MIC | - | [5] |

| 1-Benzyl-N-dodecylpiperidin-4-amine (2b) | HL-60 (Human Leukemia) | IC50 | - | [5] |

| N-Dodecyl-1-phenethylpiperidin-4-amine (3b) | Candida spp., Aspergillus spp. | MIC | - | [5] |

| N-Dodecyl-1-phenethylpiperidin-4-amine (3b) | HL-60 (Human Leukemia) | IC50 | - | [5] |

Opioid Receptor Modulation

The 4-substituted piperidine scaffold is a well-established pharmacophore in the design of ligands for opioid receptors. These compounds can act as agonists or antagonists, influencing pain perception and other neurological processes.

Table 4: Opioid Receptor Binding Affinity of 4-Substituted Piperidine and Piperazine Derivatives

| Compound Class | Derivative | Receptor | Activity Metric | Value (nM) | Reference |

| Piperidine | Compound based on tetrahydroquinoline 1 | MOR | Ki | 0.29 - 29 | [6] |

| Piperidine | Compound based on tetrahydroquinoline 1 | DOR | Ki | 6.6 - 150 | [6] |

| Piperazine | Compound based on tetrahydroquinoline 1 | MOR | - | - | [6] |

| Piperazine | Compound based on tetrahydroquinoline 1 | DOR | - | - | [6] |

Neuroprotective and Cognition-Enhancing Activities

Piperine, a naturally occurring piperidine-containing alkaloid, and its derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases.[7][8][9] These compounds can modulate multiple signaling pathways involved in cell survival and inflammation.[7][10] Furthermore, certain 4-aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models.[11]

Antihypertensive Activity

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated as T-type calcium channel blockers, demonstrating potential as antihypertensive agents.[12] Oral administration of these compounds has been shown to lower blood pressure in spontaneously hypertensive rats.[12]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-acetamidopiperidine and its analogs stem from their ability to interact with and modulate a variety of cellular signaling pathways.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[13][14][15]

Caption: Simplified Opioid Receptor Signaling Pathway.

Neuroprotective Signaling Pathways

Piperine has been shown to exert its neuroprotective effects by modulating signaling pathways such as the NGF/TrkA/Akt/GSK3β pathway.[2] Upregulation of this pathway can protect neurons from excitotoxicity and promote cell survival.

Caption: Neuroprotective NGF/TrkA/Akt/GSK3β Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 4-acetamidopiperidine derivatives and their analogs.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

-

Radioligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR)

-

Test compound stock solution (in DMSO)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., naloxone)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer. For determining non-specific binding, use a high concentration of the non-specific control instead of the test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if a compound inhibits the ergosterol biosynthesis pathway in fungi.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Fungal growth medium (e.g., RPMI-1640)

-

Test compound stock solution (in DMSO)

-

Alcoholic potassium hydroxide solution (25% KOH in ethanol)

-

n-Heptane

-

Spectrophotometer

Procedure:

-

Fungal Culture: Grow the fungal strain in the presence of various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a no-drug control.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

-

Saponification: Add alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

-

Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

-

Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube and scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peak curve, and the amount can be quantified by the absorbance at 281.5 nm.

-

Data Analysis: Calculate the percentage of ergosterol inhibition for each compound concentration compared to the no-drug control.

Experimental and Drug Discovery Workflow

The development of a novel therapeutic based on the 4-acetamidopiperidine scaffold follows a structured workflow from initial discovery to preclinical and clinical development.

Caption: General Drug Discovery and Development Workflow.

Conclusion

The 4-acetamidopiperidine scaffold and its close analogs are undeniably privileged structures in medicinal chemistry, offering a versatile platform for the design of novel therapeutics with a wide range of biological activities. The data and protocols presented in this technical guide highlight the potential of this scaffold in addressing unmet medical needs in oncology, infectious diseases, and neurology. Further exploration of the structure-activity relationships and mechanisms of action of 4-acetamidopiperidine derivatives will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of entry inhibitors with 4-aminopiperidine scaffold targeting group 1 influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]

- 9. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological evaluation of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

Methodological & Application

Application Notes & Protocols: The Role of 4-Acetamidopiperidine in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Among piperidine derivatives, 4-acetamidopiperidine stands out as a particularly versatile chemical compound, widely recognized for its application as a key intermediate and building block in pharmaceutical research and development.[4][5] Its structure, featuring a piperidine ring substituted with an acetamido group, provides a unique combination of properties that are valuable in the design of novel therapeutic agents.[5] This compound enhances the solubility and bioavailability of active pharmaceutical ingredients, making it an essential component in modern drug formulation.[4] These application notes provide an overview of the utility of 4-acetamidopiperidine in drug design, summarize key biological activity data for its derivatives, and offer detailed protocols for their synthesis and evaluation.

Applications in Drug Discovery

4-Acetamidopiperidine serves as a crucial starting material for synthesizing complex molecules with tailored properties for various therapeutic areas.[4] Its derivatives have shown a wide array of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

-

Neuroscience: The scaffold is integral in developing agents that target the central nervous system.[5] Derivatives have been synthesized as potent acetylcholinesterase (AChE) inhibitors for potential use as anti-dementia agents.[6] The piperidine moiety is also a key component in molecules targeting G-protein coupled receptors (GPCRs), such as opioid receptors for pain management and CXCR4 antagonists, which play a role in cancer metastasis and HIV-1 entry.[7]

-